molecular formula C13H21NO3 B2958854 Tert-butyl 1-formyl-6-azaspiro[2.5]octane-6-carboxylate CAS No. 1416176-10-7

Tert-butyl 1-formyl-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B2958854
CAS No.: 1416176-10-7
M. Wt: 239.315
InChI Key: AYPWHPMMQKXDAE-UHFFFAOYSA-N
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Description

Tert-butyl 1-formyl-6-azaspiro[2.5]octane-6-carboxylate is a chemical compound with the molecular formula C13H21NO3. It is known for its unique spirocyclic structure, which includes a nitrogen atom within the ring system. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-formyl-6-azaspiro[2.5]octane-6-carboxylate typically involves the reaction of tert-butyl 6-azaspiro[2.5]octane-6-carboxylate with formylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-formyl-6-azaspiro[2.5]octane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Tert-butyl 1-carboxy-6-azaspiro[2.5]octane-6-carboxylate.

    Reduction: Tert-butyl 1-hydroxymethyl-6-azaspiro[2.5]octane-6-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 1-formyl-6-azaspiro[2.5]octane-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-formyl-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The spirocyclic structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: Similar spirocyclic structure but with an oxygen atom in place of the formyl group.

    Tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate: Contains an amino group instead of the formyl group.

Uniqueness

Tert-butyl 1-formyl-6-azaspiro[2.5]octane-6-carboxylate is unique due to its formyl group, which imparts distinct reactivity and potential for forming covalent bonds with biomolecules. This makes it a valuable compound for various chemical and biological applications.

Properties

IUPAC Name

tert-butyl 2-formyl-6-azaspiro[2.5]octane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-6-4-13(5-7-14)8-10(13)9-15/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPWHPMMQKXDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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